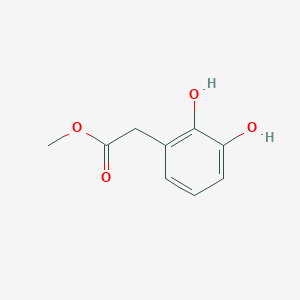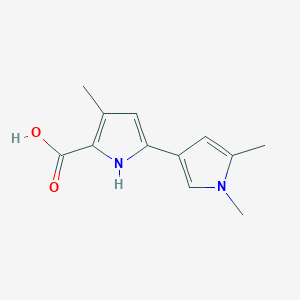![molecular formula C11H9FN2O2 B13032608 7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B13032608.png)
7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of a fluorine atom and the spirocyclic framework contribute to its distinct chemical properties and biological activities.
Preparation Methods
The synthesis of 7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione typically involves multi-step organic reactions. One common method includes the acid-promoted annulation reaction of bindone and heterocyclic ketene aminals . The reaction is carried out in the presence of p-toluenesulfonic acid as a catalyst in ethanol under reflux conditions. The process involves the formation of intermediate compounds, which then undergo cyclization to form the final spirocyclic product.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents to achieve efficient synthesis on a larger scale.
Chemical Reactions Analysis
7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the spirocyclic framework.
Scientific Research Applications
7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure and fluorine atom contribute to its bioactivity and potential therapeutic applications.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione involves its interaction with specific molecular targets. For example, as an aldose reductase inhibitor, the compound binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition can help manage complications associated with diabetes by reducing the accumulation of sorbitol in tissues.
The spirocyclic structure and fluorine atom play crucial roles in the compound’s binding affinity and specificity. The fluorine atom can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing the compound’s inhibitory activity.
Comparison with Similar Compounds
Similar compounds to 7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione include:
- 4-Fluoro-2,3-dihydrospiro[indene-1,3’-piperidine] hydrochloride
- 7’-Fluoro-2’,3’-dihydrospiro[pyrrolidine-3,4’-thiochromene]
Compared to these compounds, 7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione is unique due to its specific spirocyclic structure and the presence of an imidazolidine ring. This structural difference contributes to its distinct chemical properties and potential applications. The comparison highlights the importance of the spirocyclic framework and the functional groups attached to it in determining the compound’s reactivity and bioactivity.
Properties
Molecular Formula |
C11H9FN2O2 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
4-fluorospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C11H9FN2O2/c12-7-3-1-2-6-4-5-11(8(6)7)9(15)13-10(16)14-11/h1-3H,4-5H2,(H2,13,14,15,16) |
InChI Key |
DMKZHKLOBAROSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3=C1C=CC=C3F)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


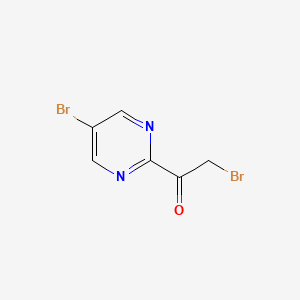
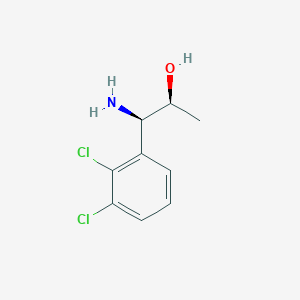
![(2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid; naphthalene-2-sulfonic acid](/img/structure/B13032532.png)
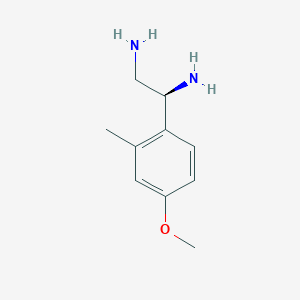

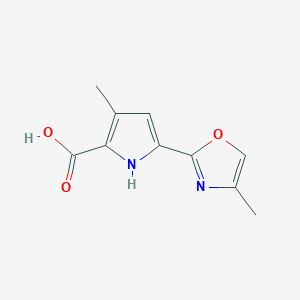


![2-(Benzo[c]isoxazol-3-yl)aceticacid](/img/structure/B13032562.png)
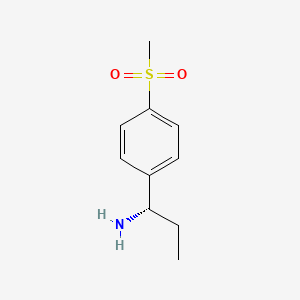
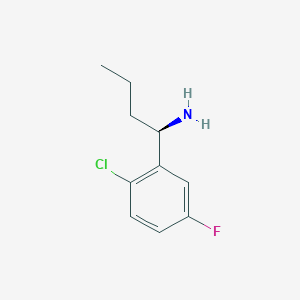
![(1S,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13032574.png)
